Cas no 91857-98-6 (3-(4-Bromophenyl)-1H-pyrazol-4-amine)
3-(4-Bromophenyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Bromophenyl)-1H-pyrazol-4-amine
- Pyrazole, 4-amino-5-(p-bromophenyl)-
- 5-(4-bromophenyl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 3-(4-bromophenyl)-
- 4-Amino-5-(p-bromophenyl)pyrazole
- MFCD10758068
- AKOS005072072
- DTXSID401290020
- AKOS025395065
- CS-0330320
- EN300-1913273
- CC-0610
- 91857-98-6
-
- MDL: MFCD10758068
- Inchi: 1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13)
- InChI Key: HCQTVTWAYCKVBL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=C(C=NN1)N
Computed Properties
- Exact Mass: 236.99016g/mol
- Monoisotopic Mass: 236.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: 165-167°
- Boiling Point: 438.7±30.0 °C at 760 mmHg
- Flash Point: 219.1±24.6 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-(4-Bromophenyl)-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Bromophenyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM309724-5g |
3-(4-Bromophenyl)-1H-pyrazol-4-amine |
91857-98-6 | 95% | 5g |
$797 | 2021-08-18 | |
| TRC | B030950-250mg |
3-(4-Bromophenyl)-1H-pyrazol-4-amine |
91857-98-6 | 250mg |
$ 405.00 | 2022-04-02 | ||
| TRC | B030950-500mg |
3-(4-Bromophenyl)-1H-pyrazol-4-amine |
91857-98-6 | 500mg |
$ 670.00 | 2022-04-02 | ||
| abcr | AB269344-500 mg |
3-(4-Bromophenyl)-1H-pyrazol-4-amine, 95%; . |
91857-98-6 | 95% | 500 mg |
€315.00 | 2023-07-20 | |
| abcr | AB269344-1 g |
3-(4-Bromophenyl)-1H-pyrazol-4-amine, 95%; . |
91857-98-6 | 95% | 1 g |
€478.80 | 2023-07-20 | |
| Apollo Scientific | OR33574-1g |
3-(4-Bromophenyl)-1H-pyrazol-4-amine |
91857-98-6 | 95% | 1g |
£370.00 | 2025-02-20 | |
| abcr | AB269344-500mg |
3-(4-Bromophenyl)-1H-pyrazol-4-amine, 95%; . |
91857-98-6 | 95% | 500mg |
€315.00 | 2025-04-15 | |
| abcr | AB269344-1g |
3-(4-Bromophenyl)-1H-pyrazol-4-amine, 95%; . |
91857-98-6 | 95% | 1g |
€478.80 | 2025-04-15 | |
| Chemenu | CM309724-1g |
3-(4-Bromophenyl)-1H-pyrazol-4-amine |
91857-98-6 | 95% | 1g |
$315 | 2024-07-20 | |
| Chemenu | CM309724-5g |
3-(4-Bromophenyl)-1H-pyrazol-4-amine |
91857-98-6 | 95% | 5g |
$843 | 2024-07-20 |
3-(4-Bromophenyl)-1H-pyrazol-4-amine Suppliers
3-(4-Bromophenyl)-1H-pyrazol-4-amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-(4-Bromophenyl)-1H-pyrazol-4-amine
Comprehensive Guide to 3-(4-Bromophenyl)-1H-pyrazol-4-amine (CAS No. 91857-98-6): Properties, Applications, and Market Insights
3-(4-Bromophenyl)-1H-pyrazol-4-amine (CAS No. 91857-98-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyrazole derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents. With its unique molecular structure featuring both a pyrazole core and a bromophenyl substituent, this compound offers remarkable versatility in synthetic applications.
The growing interest in 3-(4-Bromophenyl)-1H-pyrazol-4-amine reflects current trends in drug discovery, where researchers are increasingly focusing on heterocyclic compounds with potential biological activities. Recent studies highlight its importance as a precursor for developing kinase inhibitors, a hot topic in cancer research. The compound's CAS number 91857-98-6 has seen rising search frequency in scientific databases, indicating expanding applications in both academic and industrial settings.
From a chemical perspective, 3-(4-Bromophenyl)-1H-pyrazol-4-amine demonstrates excellent stability under standard laboratory conditions, making it particularly valuable for multi-step synthetic processes. Its molecular weight of 237.07 g/mol and well-defined melting point range (typically 180-185°C) contribute to its reliability as a research chemical. The presence of both amino and bromo functional groups provides multiple sites for further chemical modifications, a feature highly sought after in modern drug development pipelines.
In pharmaceutical applications, this pyrazole amine derivative has shown promise in the synthesis of compounds targeting inflammatory pathways. The 4-bromophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a crucial factor in central nervous system drug development. Researchers investigating neurodegenerative diseases and chronic pain management have shown particular interest in derivatives of CAS 91857-98-6.
The agrochemical sector has also recognized the value of 3-(4-Bromophenyl)-1H-pyrazol-4-amine, where it serves as an intermediate for crop protection agents. Its structural features align with current demands for environmentally friendly pesticides with targeted modes of action. The compound's bromine atom offers unique electronic properties that can influence the biological activity of final products, making it valuable in designing next-generation plant growth regulators.
Market analysis reveals steady growth in demand for high-purity 3-(4-Bromophenyl)-1H-pyrazol-4-amine, particularly from contract research organizations and specialty chemical manufacturers. The global push for personalized medicine and precision agriculture has further driven interest in this versatile intermediate. Suppliers typically offer this compound with >98% purity, meeting the stringent requirements of advanced research applications.
From a synthetic chemistry standpoint, 91857-98-6 presents interesting opportunities for cross-coupling reactions, particularly in palladium-catalyzed processes. The bromine substituent serves as an excellent leaving group for various metal-mediated transformations, while the 4-amino group on the pyrazole ring allows for diverse derivatization strategies. These characteristics make it a favorite among medicinal chemists working on structure-activity relationship studies.
Recent patent literature demonstrates innovative uses of 3-(4-Bromophenyl)-1H-pyrazol-4-amine in developing selective enzyme inhibitors. The compound's scaffold has been incorporated into molecules showing activity against various disease targets, reflecting the pharmaceutical industry's focus on targeted therapies. Its appearance in multiple drug candidate pipelines underscores its importance in modern medicinal chemistry.
Quality control for CAS 91857-98-6 typically involves advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the rigorous standards required for research and development applications. The growing emphasis on reproducible research in both academia and industry has increased demand for well-characterized building blocks like this brominated pyrazole amine.
Environmental and safety considerations for 3-(4-Bromophenyl)-1H-pyrazol-4-amine follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with this compound. Its stability profile and well-documented handling procedures make it suitable for various research environments.
The future outlook for 91857-98-6 appears promising, with potential applications emerging in material science and organic electronics. The compound's conjugated system and bromine functionality make it interesting for developing organic semiconductors—a rapidly growing field. As research continues to uncover new applications, this versatile chemical building block will likely maintain its importance across multiple scientific disciplines.
For researchers seeking reliable sources of 3-(4-Bromophenyl)-1H-pyrazol-4-amine, several specialty chemical suppliers offer the compound in various quantities. The increasing availability of custom synthesis services has made this intermediate more accessible to research teams worldwide. When sourcing this material, verification of the CAS number 91857-98-6 and comprehensive analytical data are essential to ensure research quality and reproducibility.
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